Lipofermata

Description

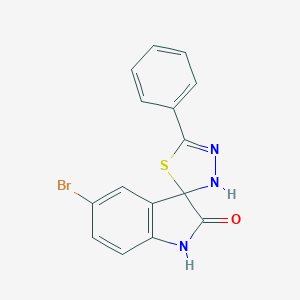

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYYBWDUNSVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lipofermata's Mechanism of Action on FATP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Lipofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2). FATP2, a key protein in the solute carrier 27 (Slc27) family, is crucial for the transport of long and very-long-chain fatty acids across cellular membranes. Its role in fatty acid metabolism makes it a significant therapeutic target for metabolic diseases. This compound has been identified as a specific, non-competitive inhibitor of FATP2-mediated fatty acid transport. This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to FATP2

Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier Family 27 Member 2 (SLC27A2), is a multifunctional protein predominantly expressed in the liver and kidneys.[1][2] It plays a crucial role in lipid metabolism by facilitating the uptake of long-chain fatty acids (LCFAs) and acting as a very long-chain acyl-CoA synthetase (VLACS).[1][3] FATP2 is localized to both the plasma membrane, where it mediates fatty acid transport, and to peroxisomes, contributing to VLACS activity.[1][3] Increased expression of FATP2 is associated with the progression of nonalcoholic fatty liver disease (NAFLD), making it a compelling target for therapeutic intervention.[1][4]

This compound: A Specific FATP2 Inhibitor

This compound (5′-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3′-indoline]-2′-one) is a well-characterized small molecule that specifically inhibits the fatty acid transport function of FATP2.[2][4] It was identified through high-throughput screening of humanized yeast expressing human FATP2.[5] A key feature of this compound is its ability to attenuate FATP2-mediated fatty acid transport without affecting its acyl-CoA synthetase activity.[2][4] This specificity allows for the targeted modulation of fatty acid uptake.

Mechanism of Action

This compound acts as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[2][4][5] This mode of inhibition suggests that this compound does not bind to the same site as the fatty acid substrate. Instead, it likely binds to an allosteric site on FATP2, inducing a conformational change that impedes the transport of fatty acids across the cell membrane. This mechanism is specific to long and very-long-chain fatty acids, with no effect on the transport of medium-chain fatty acids, which primarily occurs through passive diffusion.[5]

Signaling Pathway of FATP2-Mediated Fatty Acid Uptake and Inhibition by this compound

Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cell models that endogenously express FATP2. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in the low micromolar range.

| Cell Line | Cellular Model | Fluorescent Fatty Acid Analog | IC50 (µM) | Reference |

| Caco-2 | Human Enterocytes | C1-BODIPY-C12 | 4.84 | [6] |

| C2C12 | Murine Myocytes | C1-BODIPY-C12 | 2.74 - 39.34 | [6] |

| INS-1E | Rat Pancreatic β-cells | C1-BODIPY-C12 | 2.74 - 39.34 | [6] |

| HepG2 | Human Hepatocytes | C1-BODIPY-C12 | 2.74 - 39.34 | [6] |

| HepG2 | Human Hepatocytes | BODIPY-FL-C16 | 2.3 | [5] |

| Caco-2 | Human Enterocytes | BODIPY-FL-C16 | 6 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on FATP2.

Fatty Acid Uptake Assay using Fluorescent Analogs

This assay measures the rate of fatty acid uptake into cells in the presence and absence of this compound.

Materials:

-

Cell lines (e.g., HepG2, Caco-2) cultured in appropriate media.

-

Fluorescent fatty acid analogs (e.g., C1-BODIPY-C12 or BODIPY-FL-C16).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

-

Multi-well plates (e.g., 96-well black, clear bottom).

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach ~90% confluency on the day of the assay.

-

Compound Treatment: On the day of the assay, wash the cells with assay buffer. Prepare serial dilutions of this compound in assay buffer and add to the respective wells. Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Fatty Acid Addition: Prepare a working solution of the fluorescent fatty acid analog in the assay buffer. Add this solution to all wells simultaneously to initiate the uptake.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in each well at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY) at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the initial rate of fatty acid uptake (slope of the linear portion of the fluorescence vs. time curve). Plot the rate of uptake against the concentration of this compound to determine the IC50 value using a non-linear regression model (sigmoidal dose-response).

Experimental Workflow for Fatty Acid Uptake Assay

Caption: Workflow for determining the IC50 of this compound on fatty acid uptake.

Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive), the fatty acid uptake assay is performed with varying concentrations of both the fluorescent fatty acid analog and this compound.

Procedure:

-

Follow the general procedure for the fatty acid uptake assay.

-

Create a matrix of experimental conditions with multiple concentrations of the fluorescent fatty acid analog (substrate) and multiple fixed concentrations of this compound (inhibitor).

-

Measure the initial rates of uptake for all conditions.

-

Analyze the data using enzyme kinetics models, such as Lineweaver-Burk or Michaelis-Menten plots. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

Cellular and Physiological Effects

Inhibition of FATP2 by this compound has been shown to have significant cellular and physiological consequences:

-

Prevention of Lipid Accumulation: this compound effectively prevents lipid accumulation in various cell types, including hepatocytes (HepG2), enterocytes (Caco-2), myocytes (C2C12), and pancreatic β-cells (INS-1E).[4]

-

Protection against Lipotoxicity: By limiting the excessive influx of saturated fatty acids like palmitate, this compound protects cells from lipotoxicity, a condition characterized by cellular dysfunction and apoptosis.[5]

-

Modulation of Inflammatory Responses: this compound exhibits dual effects on inflammatory responses in human monocytes and macrophages, reducing LPS-induced inflammation in monocytes while enhancing it in mature macrophages.[7]

-

Inhibition of Intestinal Fatty Acid Absorption: In vivo studies in mice have demonstrated that oral administration of this compound can inhibit the absorption of dietary fatty acids from the gut.[2][5]

Conclusion

This compound is a potent and specific non-competitive inhibitor of FATP2-mediated fatty acid transport. Its mechanism of action, characterized by the allosteric inhibition of the transport function of FATP2 without affecting its enzymatic activity, makes it a valuable tool for studying lipid metabolism and a promising therapeutic candidate for metabolic disorders such as NAFLD. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel FATP2 inhibitors.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipofermata: A Selective FATP2 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Lipofermata, also known as 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of Fatty Acid Transport Protein 2 (FATP2). As a selective, non-competitive inhibitor of FATP2-mediated fatty acid uptake, this compound offers researchers a means to dissect the intricate pathways of lipid metabolism and explore potential therapeutic interventions for a range of metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the cellular pathways it modulates.

Quantitative Efficacy of this compound

This compound has been demonstrated to inhibit the transport of long-chain and very-long-chain fatty acids in various cell lines that endogenously express FATP2. The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar range, highlighting its potency. The following table summarizes the reported IC50 values for this compound in different cellular models.

| Cell Line | Species | Tissue of Origin | Fluorescent Fatty Acid Analog | IC50 (µM) | Reference |

| Caco-2 | Human | Colon Adenocarcinoma | C1-BODIPY-C12 | 4.84 | [1] |

| Caco-2 | Human | Colon Adenocarcinoma | C1-BODIPY-C12 | Low micromolar | [2] |

| Caco-2 | Human | Colon Adenocarcinoma | BODIPY-FL-C16 | 6 | [3] |

| HepG2 | Human | Hepatocellular Carcinoma | C1-BODIPY-C12 | Low micromolar | [2][4] |

| HepG2 | Human | Hepatocellular Carcinoma | BODIPY-FL-C16 | 2.3 | [3] |

| C2C12 | Mouse | Myoblast | C1-BODIPY-C12 | 2.74 - 39.34 | [1] |

| INS-1E | Rat | Insulinoma | C1-BODIPY-C12 | 2.74 - 39.34 | [1] |

| αTC1-6 | Mouse | Pancreatic Alpha-Cell | BODIPY-labeled C18 | 5.4 | [5] |

| 3T3-L1 Adipocytes | Mouse | Adipocyte | C1-BODIPY-C12 | Higher IC50 (less effective) | [2] |

Mechanism of Action

This compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[3][4] This mode of inhibition suggests that this compound does not compete with fatty acids for the same binding site on the FATP2 protein. Instead, it likely binds to an allosteric site, inducing a conformational change that impedes the transport process without affecting the acyl-CoA synthetase activity associated with FATP2.[2][6]

Key Signaling Pathways and Experimental Workflows

The inhibition of FATP2 by this compound has significant downstream effects on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate the FATP2-mediated fatty acid uptake pathway and a typical experimental workflow for assessing FATP2 inhibition.

Caption: FATP2-mediated fatty acid transport and its inhibition by this compound.

Caption: Experimental workflow for a cell-based fatty acid uptake inhibition assay.

Experimental Protocols

In Vitro Fatty Acid Uptake Inhibition Assay

This protocol is a generalized procedure based on methodologies reported in the literature for assessing the inhibition of fatty acid uptake by this compound in cultured cells.[2][3][5]

Materials:

-

Cell line of interest (e.g., HepG2, Caco-2)

-

96-well, black, clear-bottom tissue culture plates

-

Serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

Fluorescent fatty acid analog stock solution (e.g., C1-BODIPY-C12 in ethanol)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence plate reader with kinetic measurement capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Culture overnight under standard conditions (37°C, 5% CO2).

-

Serum Starvation: Gently wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C.[5][7]

-

Compound Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add the this compound dilutions (or vehicle control) to the respective wells. Incubate for 1 hour at 37°C.[5]

-

Probe Preparation: Prepare the fluorescent fatty acid probe working solution by complexing it with fatty acid-free BSA in serum-free medium. A typical final concentration for C1-BODIPY-C12 is 2.5 µM.[5]

-

Initiation of Uptake: Using a multichannel pipette or an automated injector, add the fluorescent fatty acid probe working solution to all wells simultaneously.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the increase in intracellular fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY) at regular intervals (e.g., every 15-30 seconds) for a total of 5-10 minutes.[5]

-

Data Analysis: Determine the initial rate of fatty acid uptake (V0) from the linear portion of the kinetic curve for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Fatty Acid Absorption Assay in Mice

This protocol provides a general framework for assessing the effect of this compound on intestinal fatty acid absorption in a murine model.[3][8]

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., corn oil or a suitable formulation)

-

13C-labeled oleate

-

Tyloxapol (to inhibit lipoprotein lipase)

-

Blood collection supplies

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Fasting: Fast the mice overnight but allow free access to water.

-

This compound Administration: Orally gavage the mice with either this compound suspended in the vehicle or the vehicle alone.

-

Tyloxapol Injection: After a set time following this compound administration, intraperitoneally inject the mice with tyloxapol to prevent the clearance of triglyceride-rich lipoproteins from the circulation.

-

13C-Oleate Administration: Shortly after the tyloxapol injection, orally gavage the mice with 13C-labeled oleate mixed in an oil carrier.

-

Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points post-oleate administration (e.g., 0, 1, 2, 4, 6 hours).

-

Plasma Analysis: Isolate plasma from the blood samples. Extract total lipids from the plasma and analyze the enrichment of 13C-oleate in the plasma lipid fraction using GC-MS.

-

Data Analysis: Compare the area under the curve (AUC) for plasma 13C-oleate concentration over time between the this compound-treated and vehicle-treated groups to determine the extent of inhibition of fatty acid absorption. A significant reduction in the AUC in the this compound group indicates inhibition of intestinal fatty acid uptake.[8]

Applications in Research and Drug Development

This compound's selectivity for FATP2 makes it an invaluable tool for:

-

Target Validation: Confirming the role of FATP2 in various physiological processes and disease models, such as non-alcoholic fatty liver disease (NAFLD), diabetic kidney disease, and type 2 diabetes.[4][8][9]

-

Mechanism of Action Studies: Elucidating the downstream consequences of inhibiting fatty acid uptake in specific cell types, such as the prevention of lipotoxicity-induced apoptosis in hepatocytes and pancreatic β-cells, and the enhancement of GLP-1 secretion from pancreatic α-cells.[3][5]

-

Drug Discovery: Serving as a reference compound for the development of more potent and pharmacokinetically optimized FATP2 inhibitors for therapeutic use.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression [insight.jci.org]

- 10. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Lipofermata on Cellular Lipid Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipofermata, a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a significant tool in the study of lipid metabolism and its dysregulation. By non-competitively inhibiting the uptake of long and very-long-chain fatty acids, this compound effectively reduces intracellular lipid accumulation. This mechanism holds therapeutic potential for a range of metabolic diseases. This technical guide provides an in-depth overview of the core effects of this compound on cellular lipid accumulation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and pathway visualizations.

Introduction

Excessive intracellular lipid accumulation is a hallmark of numerous metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease. Fatty Acid Transport Protein 2 (FATP2), a key facilitator of long-chain fatty acid uptake into cells, represents a promising therapeutic target to mitigate this lipid overload. This compound has been identified as a specific, non-competitive inhibitor of FATP2, demonstrating efficacy in various preclinical models.[1][2][3] This document serves as a comprehensive resource for researchers investigating the cellular effects of this compound.

Mechanism of Action

This compound exerts its effects by directly inhibiting the function of FATP2. FATP2 is an integral membrane protein responsible for the transport of long and very-long-chain fatty acids across the plasma membrane. This compound's inhibitory action is non-competitive, meaning it does not compete with fatty acids for the same binding site on the protein.[4] This inhibition is specific to FATP2, with minimal effects on other fatty acid transport proteins. The consequence of FATP2 inhibition by this compound is a significant reduction in the intracellular accumulation of lipids, thereby protecting cells from lipotoxicity—a condition characterized by cellular dysfunction and death induced by excessive lipid levels.[1][2]

Quantitative Data Summary

The efficacy of this compound in inhibiting fatty acid uptake has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line Model | Predominant FATP Expression | IC50 for Fatty Acid Transport Inhibition (µM) | Reference |

| Caco-2 (enterocyte) | FATP2 | 4.84 | [5] |

| HepG2 (hepatocyte) | FATP2 | Not explicitly stated, but effective in low µM range | [2][3] |

| INS-1E (pancreatic β-cell) | FATP2 | Low µM range (2.74-39.34 for various cell lines) | [5] |

| C2C12 (myocyte) | FATP1, FATP2 (minor) | Low µM range (2.74-39.34 for various cell lines) | [5] |

Note: While studies demonstrate this compound's effectiveness in reducing lipid accumulation and inducing apoptosis in lipotoxic conditions using Nile Red and DAPI staining respectively, specific quantitative data such as percentage reduction in lipid-positive cells or percentage of apoptotic cells at varying this compound concentrations are not consistently reported in the reviewed literature.

Key Experimental Protocols

Cellular Fatty Acid Uptake Assay

This protocol is designed to quantify the rate of fatty acid uptake into cultured cells and to determine the inhibitory effect of compounds like this compound.

Materials:

-

Cultured cells (e.g., HepG2, Caco-2)

-

Fluorescent fatty acid analog (e.g., C1-BODIPY-C12 or BODIPY-FL-C16)

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are sub-confluent at the time of the assay.

-

Serum Starvation: Prior to the assay, serum-starve the cells for 1-2 hours in serum-free medium to reduce the influence of serum components on fatty acid uptake.

-

Compound Incubation: Treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a predetermined time (e.g., 1 hour).

-

Fatty Acid Uptake Measurement:

-

Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in serum-free medium.

-

Add the fluorescent fatty acid solution to the wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 508 nm emission for BODIPY-palmitate).[6]

-

-

Data Analysis: Calculate the initial rate of fatty acid uptake from the linear portion of the fluorescence-time curve. Determine the IC50 value of this compound by plotting the uptake rate against the log of the inhibitor concentration.

Assessment of Cellular Lipid Accumulation (Nile Red Staining)

This protocol allows for the visualization and quantification of neutral lipid droplets within cells.

Materials:

-

Cultured cells

-

This compound

-

Fatty acid (e.g., palmitic acid to induce lipid accumulation)

-

Nile Red staining solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Treat cells with a fatty acid to induce lipid accumulation, with or without co-treatment of varying concentrations of this compound, for a specified duration (e.g., 24 hours).

-

Staining:

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Incubate the cells with Nile Red staining solution in the dark.

-

-

Visualization and Quantification:

-

Visualize the lipid droplets using a fluorescence microscope.

-

Quantify the fluorescence intensity using a fluorescence plate reader or by image analysis software to determine the number and size of lipid droplets per cell.

-

Apoptosis Assay (DAPI Staining)

This protocol is used to identify apoptotic cells based on nuclear morphology changes.

Materials:

-

Cultured cells

-

This compound

-

Inducer of apoptosis (e.g., high concentration of a saturated fatty acid)

-

4',6-diamidino-2-phenylindole (DAPI) staining solution

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with an apoptosis-inducing agent, with or without co-treatment of varying concentrations of this compound.

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (if required by the protocol).

-

Stain the cells with DAPI solution.

-

-

Analysis:

Signaling Pathways and Experimental Workflows

This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

Recent studies have elucidated a key signaling pathway through which this compound exerts its anti-proliferative and pro-apoptotic effects in certain cell types. By inhibiting FATP2, this compound leads to an increase in the expression of Activating Transcription Factor 3 (ATF3).[1] ATF3, in turn, acts as a negative regulator of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to a reduction in cell proliferation and an increase in apoptosis.

Caption: this compound's inhibitory effect on the FATP2-ATF3-PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing this compound's Effect on Fatty Acid Uptake

The following diagram illustrates a typical workflow for investigating the impact of this compound on cellular fatty acid uptake.

Caption: Workflow for fatty acid uptake inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FATP2 in cellular lipid metabolism. Its specific, non-competitive inhibition of long-chain fatty acid uptake provides a direct mechanism for reducing intracellular lipid accumulation. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers aiming to explore the therapeutic potential of FATP2 inhibition in metabolic diseases. Further research is warranted to fully quantify the effects of this compound on lipid droplet dynamics and apoptosis in various cell types and to explore its in vivo efficacy and safety.

References

- 1. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Apoptotic effect of tolfenamic acid on MDA-MB-231 breast cancer cells and xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Structural-Activity Relationship of Lipofermata Analogs: A Technical Guide to a Novel Class of FATP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Lipofermata and its analogs as inhibitors of Fatty Acid Transport Protein 2 (FATP2). This compound, chemically known as 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, has emerged as a potent and specific inhibitor of FATP2-mediated long-chain fatty acid uptake[1][2][3]. Understanding the SAR of this compound class is crucial for the rational design of next-generation inhibitors with improved potency and pharmacokinetic profiles for therapeutic applications in metabolic diseases and cancer.

Core Concepts: this compound and FATP2 Inhibition

This compound and its analogs function by non-competitively inhibiting the transport of long and very-long-chain fatty acids into cells, a process mediated by FATP2[1][2]. This inhibition has been shown to protect cells from lipotoxicity, the cellular stress and death caused by excessive fatty acid accumulation[1]. The primary target, FATP2, is a key protein in fatty acid metabolism and is implicated in various pathological conditions, including non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer[4][5][6][7].

Structural-Activity Relationship of this compound Analogs

The inhibitory activity of this compound analogs is significantly influenced by substitutions on the spiro-indolinone core. Analysis of various analogs reveals key structural features that govern their potency against FATP2.

Data Presentation: Inhibitory Activity of this compound Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (CB16.2) and its analogs for the inhibition of C1-BODIPY-C12 (a fluorescent long-chain fatty acid analog) uptake in various cell lines.

| Compound ID | R1 (Position 5') | R2 (Phenyl) | HepG2 IC50 (µM) | Caco-2 IC50 (µM) | C2C12 IC50 (µM) | INS-1E IC50 (µM) | Human Adipocytes IC50 (µM) |

| This compound (CB16.2) | Br | H | 3.3 ± 0.4 | 4.8 ± 0.7 | 5.8 ± 1.2 | 3.0 ± 0.5 | 39.3 ± 8.2 |

| CB16.101 | CH3 | H | ~6-9 | ND | ND | ND | ND |

| CB16.103 | NO2 | H | 14 | ND | ND | ND | ND |

| CB16.104 | H | H | >25 | ND | ND | ND | ND |

| CB16.105 | CH2CH3 | H | ~6-9 | ND | ND | ND | ND |

| CB16.106 | OCF3 | H | <5 | ND | ND | ND | ND |

| CB16.107 | OCH3 | H | <5 | ND | ND | ND | ND |

| CB16.6 | Br | 7'-CH3 | >250 | >250 | Ineffective | Ineffective | ND |

ND: Not Determined. Data extracted from "Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death"[1].

Key SAR Observations:

-

Substitution at the 5'-position of the indolinone ring is critical for activity. The parent compound, this compound (CB16.2), with a bromine atom at this position, demonstrates potent inhibition across multiple cell lines[1].

-

Electron-withdrawing and electron-donating groups at the 5'-position can modulate activity. Ether substituents like trifluoromethoxy (CB16.106) and methoxy (CB16.107) maintain or even improve activity, with IC50 values below 5 µM in HepG2 cells[1]. Alkyl groups such as methyl (CB16.101) and ethyl (CB16.105) show activity within two- to three-fold of the parent compound[1]. However, a strongly electron-withdrawing nitro group (CB16.103) reduces potency (IC50 = 14 µM)[1].

-

Absence of a substituent at the 5'-position (CB16.104) or the presence of a simple hydroxyl group leads to a significant loss of activity [1].

-

Modifications to other parts of the molecule can be detrimental. For example, the addition of a methyl group at the 7'-position of the indolinone ring (CB16.6) results in a dramatic loss of inhibitory function[1].

Experimental Protocols

Fatty Acid Uptake Assay

This protocol describes the methodology for measuring the inhibition of fatty acid uptake in cultured cells using the fluorescent fatty acid analog C1-BODIPY-C12.

Materials:

-

Cultured cells (e.g., HepG2, Caco-2) seeded in 96-well plates.

-

This compound analogs dissolved in DMSO.

-

C1-BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid).

-

Fatty acid-free Bovine Serum Albumin (BSA).

-

Trypan Blue solution.

-

Phosphate Buffered Saline (PBS).

-

Serum-free cell culture medium.

-

Fluorescence microplate reader.

Procedure:

-

Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and reach the desired confluency.

-

Compound Preparation: Prepare serial dilutions of the this compound analogs in serum-free medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability.

-

Pre-incubation: Remove the culture medium from the wells and wash the cells with PBS. Add the diluted compounds to the respective wells and incubate for 1 to 2 hours at 37°C[5][8].

-

Fatty Acid Uptake Mixture Preparation: Prepare a solution containing C1-BODIPY-C12, fatty acid-free BSA, and Trypan Blue in serum-free medium. The final concentrations typically used are around 1.25 µM for C1-BODIPY-C12 and 2.1 mM for Trypan Blue[8]. Trypan Blue acts as an extracellular quencher of the C1-BODIPY-C12 fluorescence[4].

-

Uptake Measurement: Add the fatty acid uptake mixture to each well.

-

Fluorescence Reading: Immediately measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission)[9]. Measurements can be taken kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading[8].

-

Data Analysis: The rate of fatty acid uptake is determined from the increase in fluorescence over time. The IC50 values for each compound are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[1].

Signaling Pathway and Mechanism of Action

This compound's inhibition of FATP2 has downstream effects on intracellular signaling pathways. Notably, it has been shown to modulate the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival[4].

This compound's Impact on the FATP2-PI3K/Akt/mTOR Signaling Pathway

In bladder cancer cells, FATP2 has been shown to activate the PI3K/Akt/mTOR pathway by inhibiting the expression of Activating Transcription Factor 3 (ATF3)[4]. This compound, by inhibiting FATP2, indirectly promotes the expression of ATF3, which in turn suppresses the PI3K/Akt/mTOR signaling cascade. This leads to an inhibition of cancer cell proliferation and migration[4].

Caption: this compound inhibits FATP2, leading to increased ATF3 and subsequent suppression of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing this compound's Effect on Signaling

Caption: Workflow for analyzing the impact of this compound analogs on key signaling proteins.

Conclusion

The spiro-indolinone scaffold of this compound provides a promising starting point for the development of potent and selective FATP2 inhibitors. The structural-activity relationship data clearly indicates that the 5'-position of the indolinone ring is a critical determinant of inhibitory activity, where substitutions with appropriate electronic and steric properties can enhance potency. Further exploration of this position, along with other modifications to the core structure, could lead to the discovery of novel analogs with superior therapeutic potential. The established experimental protocols for assessing fatty acid uptake and the understanding of the downstream signaling effects provide a robust framework for the continued investigation and optimization of this important class of inhibitors.

References

- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Lipofermata's Impact on Fatty Acid Metabolism in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the impact of Lipofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), on fatty acid metabolism in hepatocytes. Elevated levels of circulating free fatty acids and their subsequent uptake by the liver are key contributors to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound presents a targeted therapeutic strategy by directly inhibiting the transport of long-chain fatty acids into hepatocytes, thereby mitigating lipotoxicity. This document details the mechanism of action of this compound, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for assessing its effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of FATP2 in Hepatic Fatty Acid Metabolism

Hepatocytes play a central role in lipid metabolism, including the uptake, synthesis, storage, and oxidation of fatty acids. Fatty Acid Transport Protein 2 (FATP2), encoded by the SLC27A2 gene, is a key transmembrane protein highly expressed in the liver.[1][2] FATP2 facilitates the uptake of long-chain and very-long-chain fatty acids from the circulation into hepatocytes.[3] This process is critical for maintaining lipid homeostasis. However, under conditions of metabolic stress, such as in obesity and type 2 diabetes, elevated circulating free fatty acids lead to increased FATP2-mediated uptake, resulting in excessive lipid accumulation within hepatocytes (steatosis).[4] This lipid overload can trigger cellular stress, inflammation, and apoptosis, contributing to the progression of NAFLD to the more severe NASH.[3]

This compound is a small molecule inhibitor that specifically targets FATP2.[5][6][7] By blocking FATP2 function, this compound reduces the influx of fatty acids into hepatocytes, thereby protecting them from the detrimental effects of lipid overload.[3][5]

Mechanism of Action of this compound

This compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[3][4] This means it does not compete with fatty acids for the same binding site on the protein. Instead, it likely binds to an allosteric site, inducing a conformational change in FATP2 that reduces its transport efficiency.

The inhibition by this compound is specific to long-chain and very-long-chain fatty acids, with no significant effect on the transport of medium-chain fatty acids, which are thought to enter cells primarily through passive diffusion.[5][7] This specificity is crucial as it targets the class of fatty acids most implicated in lipotoxicity.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in inhibiting fatty acid uptake has been quantified in various cell lines, including the human hepatocyte model, HepG2 cells.

| Cell Line | Description | Fatty Acid Analog | IC50 (µM) | Reference |

| HepG2 | Human Hepatocyte Model | C1-BODIPY-C12 | ~3-6 | [5] |

| Caco-2 | Human Intestinal Epithelial Model | C1-BODIPY-C12 | 4.84 | [6] |

| C2C12 | Mouse Myocyte Model | C1-BODIPY-C12 | Low micromolar range | [5] |

| INS-1E | Rat Pancreatic β-cell Model | C1-BODIPY-C12 | Low micromolar range | [5] |

| Primary Human Adipocytes | Primary Fat Cells | C1-BODIPY-C12 | 39 | [5] |

Table 1: IC50 values of this compound for inhibiting fatty acid uptake in various cell lines.

This compound's inhibitory effect is significantly more potent in cell types that are not the primary sites for lipid storage, such as hepatocytes and intestinal cells, compared to adipocytes. This differential effect is advantageous, as it may divert fatty acids away from organs susceptible to lipotoxicity towards adipose tissue for safer storage.[5]

| Fatty Acid Chain Length | Effect of this compound | Reference |

| Long-chain (e.g., C12, C16) | Significant inhibition | [3][5] |

| Very-long-chain | Significant inhibition | [5] |

| Medium-chain (C6-C10) | No significant inhibition | [5][7] |

Table 2: Specificity of this compound's inhibitory action based on fatty acid chain length.

Experimental Protocols

Fatty Acid Uptake Assay using Fluorescent Analogs

This protocol describes the measurement of fatty acid uptake in hepatocytes using the fluorescently labeled fatty acid analog, C1-BODIPY-C12.

Materials:

-

HepG2 cells

-

96-well, black, clear-bottom microplates

-

This compound

-

C1-BODIPY-C12 (fluorescent fatty acid analog)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Trypan Blue

-

Fluorescence plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and culture until they reach the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of C1-BODIPY-C12 complexed with fatty acid-free BSA in a suitable buffer.

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

To initiate the uptake, add the C1-BODIPY-C12/BSA solution to each well.

-

Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-15 minutes) using a fluorescence plate reader (Excitation/Emission: ~485/528 nm).

-

To quench extracellular fluorescence, Trypan Blue can be added.

-

The initial rate of uptake is calculated from the linear portion of the fluorescence versus time curve.

-

Dose-response curves are generated by plotting the inhibition of uptake rate against the concentration of this compound to determine the IC50 value.

Quantification of Intracellular Lipid Droplet Accumulation

This protocol details the staining and quantification of neutral lipid droplets within hepatocytes using Nile Red.

Materials:

-

HepG2 cells

-

Palmitic acid (or other long-chain fatty acid)

-

This compound

-

Nile Red stain

-

Fluorescence microscope or high-content imaging system

-

Image analysis software

Procedure:

-

Seed HepG2 cells in a suitable culture vessel (e.g., multi-well plate, chamber slides).

-

Treat the cells with palmitic acid to induce lipid droplet formation, in the presence or absence of varying concentrations of this compound, for a specified duration (e.g., 24 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a working solution of Nile Red in PBS for a defined period (e.g., 10-15 minutes) at room temperature, protected from light.

-

Wash the cells with PBS to remove excess stain.

-

Acquire images using a fluorescence microscope with appropriate filter sets (e.g., excitation ~550 nm, emission ~635 nm for lipid droplets).

-

Quantify the total fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: FATP2-mediated fatty acid uptake and its inhibition by this compound in hepatocytes.

Caption: Experimental workflow for assessing this compound's impact on hepatocytes.

This compound's Role in Preventing Lipotoxicity

By inhibiting the excessive uptake of long-chain fatty acids, this compound effectively mitigates the downstream cellular events associated with lipotoxicity. Studies have shown that this compound treatment can prevent palmitate-induced:

-

Lipid Droplet Accumulation: this compound significantly reduces the formation of intracellular lipid droplets in a dose-dependent manner.[5]

-

Oxidative Stress: The accumulation of saturated fatty acids can lead to the generation of reactive oxygen species (ROS). This compound helps to prevent this increase in oxidative stress.[5]

-

Endoplasmic Reticulum (ER) Stress: this compound can attenuate the induction of ER stress markers such as BiP and CHOP.[5]

-

Apoptosis: By preventing the cascade of cellular stress, this compound protects hepatocytes from programmed cell death (apoptosis).[3][5]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of metabolic diseases characterized by hepatic lipid accumulation, such as NAFLD and NASH. Its specific, non-competitive inhibition of FATP2 in hepatocytes effectively reduces fatty acid uptake and protects against lipotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other FATP2 inhibitors. Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in animal models of NAFLD/NASH, as well as on elucidating the precise molecular interactions between this compound and FATP2 to guide the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Role of Lipofermata in Modulating Immunometabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between cellular metabolism and immune function, termed immunometabolism, has emerged as a critical area of research for understanding and treating a range of diseases, from cancer to autoimmune disorders. A key axis in this interplay is lipid metabolism, which governs the phenotype and function of various immune cells. Lipofermata, a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has been identified as a significant modulator of immunometabolic pathways. This technical guide provides an in-depth overview of the role of this compound in altering the metabolic landscape of immune cells, thereby influencing their inflammatory and immunosuppressive functions. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the signaling pathways it impacts.

Introduction: this compound and FATP2 in Immunometabolism

This compound is a spiro-indoline-thadiazole analog that functions as a non-competitive inhibitor of FATP2 (also known as Solute Carrier Family 27 Member 2, SLC27A2).[1] FATP2 is a bifunctional protein that facilitates the transport of long and very-long-chain fatty acids across the plasma membrane and also possesses acyl-CoA synthetase activity, which is crucial for the subsequent metabolic processing of these fatty acids.[2]

FATP2 is highly expressed in several immune cell types, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs).[3][4] In these cells, the uptake and metabolism of fatty acids, particularly arachidonic acid, are critical for the synthesis of bioactive lipid mediators such as prostaglandins (e.g., PGE2) and thromboxanes (e.g., TxB2).[3] These mediators play pivotal roles in inflammation and immunosuppression. By inhibiting FATP2, this compound effectively reduces the intracellular pool of fatty acids available for these pathways, thereby modulating the immune response.

Quantitative Data: this compound Activity

The inhibitory activity of this compound on fatty acid transport has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cell Type | IC50 of this compound (µM) | Assay Description | Reference |

| Caco-2 | Human colorectal adenocarcinoma (enterocyte model) | 4.84 | Inhibition of C1-BODIPY-C12 (fluorescent fatty acid analog) transport. | [5] |

| HepG2 | Human liver cancer (hepatocyte model) | 6.7 | Inhibition of FATP2 assessed as a decrease in fatty acid transport. | [5] |

| C2C12 | Mouse myoblast | 3-6 | Inhibition of C1-BODIPY-C12 transport. | [1] |

| INS-1E | Rat insulinoma (pancreatic β-cell model) | 3-6 | Inhibition of C1-BODIPY-C12 transport. | [1] |

| Primary human adipocytes | Adipocytes | 39 | Inhibition of C1-BODIPY-C12 transport. | [1] |

| αTC1-6 | Mouse pancreatic α-cell | 5.4 | Inhibition of BODIPY-labeled fatty acid uptake. | [6] |

Signaling Pathways Modulated by this compound

This compound's inhibition of FATP2 initiates a cascade of downstream effects on intracellular signaling pathways, primarily by limiting the availability of fatty acid substrates for enzymatic reactions that produce immunomodulatory lipids.

Inhibition of Prostaglandin Synthesis in Myeloid-Derived Suppressor Cells (MDSCs)

In the tumor microenvironment, MDSCs play a critical role in suppressing T-cell-mediated anti-tumor immunity. This immunosuppressive function is partly driven by the production of prostaglandin E2 (PGE2). This compound has been shown to revert this immunosuppression.

Dual Role in Monocytes and Macrophages

This compound exhibits a context-dependent dual role in modulating the inflammatory responses of monocytes and macrophages.[3] In monocytes, it tends to have an anti-inflammatory effect, while in mature macrophages, it can enhance pro-inflammatory responses.

Experimental Protocols

Lipidomics Analysis of MDSCs Treated with this compound

This protocol is adapted from Adeshakin et al. (2021) and details the procedure for analyzing lipid profiles in MDSCs following this compound treatment in a tumor-bearing mouse model.[7][8]

Objective: To identify and quantify changes in the lipidome of splenic MDSCs after in vivo treatment with this compound.

Materials:

-

B16F10 melanoma cells

-

C57BL/6 mice

-

This compound (solubilized in a suitable vehicle, e.g., PBS)

-

Phosphate-buffered saline (PBS)

-

Antibodies for flow cytometry: anti-CD11b, anti-Gr1

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

MS-grade water

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive instrument coupled with HPLC)

-

LipidSearch software

Procedure:

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 B16F10 melanoma cells into the flank of C57BL/6 mice.

-

This compound Treatment: Once tumors are palpable (around day 7 post-injection), begin daily intraperitoneal administration of this compound (e.g., 2.5 mg/kg) or vehicle control for 2 weeks.

-

MDSC Isolation: At the end of the treatment period, sacrifice the mice and isolate spleens. Prepare single-cell suspensions. Stain the cells with fluorescently labeled anti-CD11b and anti-Gr1 antibodies.

-

Flow Cytometry Sorting: Sort CD11b+Gr1+ MDSCs using a flow cytometer.

-

Lipid Extraction:

-

Resuspend the sorted MDSCs (e.g., in 200 µL of PBS).

-

Add 1.5 mL of methanol and vortex vigorously for 30 seconds.

-

Add 5 mL of MTBE and incubate on a shaker at room temperature for 1 hour.

-

Induce phase separation by adding 1.25 mL of MS-grade water.

-

Incubate for 10 minutes at room temperature and then centrifuge at 1000 x g for 10 minutes.

-

Collect the upper organic phase containing the lipids.

-

-

LC-MS Analysis: Analyze the extracted lipids using an LC-MS system.

-

Data Analysis: Identify and quantify the lipid species using software such as LipidSearch. Compare the lipid profiles of this compound-treated and vehicle-treated groups.

Measurement of Prostaglandin E2 and Thromboxane B2

This protocol outlines a general method for measuring the production of PGE2 and TxB2 (a stable metabolite of TxA2) from immune cells treated with this compound, typically using an enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the effect of this compound on the production of PGE2 and TxB2 by monocytes or macrophages.

Materials:

-

Isolated human monocytes or differentiated macrophages

-

Cell culture medium

-

This compound

-

Lipopolysaccharide (LPS) or other stimuli

-

PGE2 ELISA kit

-

TxB2 ELISA kit

-

Plate reader

Procedure:

-

Cell Culture: Plate isolated monocytes or macrophages in a multi-well plate at a suitable density and allow them to adhere.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined time (e.g., 24 hours) to induce the production of prostaglandins and thromboxanes.

-

Supernatant Collection: After the stimulation period, centrifuge the plates and carefully collect the cell culture supernatants.

-

ELISA: Perform the PGE2 and TxB2 ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentrations of PGE2 and TxB2 based on the standard curve. Compare the levels in this compound-treated wells to the control wells.

Assessment of Macrophage Inflammasome Activation

This protocol provides a framework for assessing inflammasome activation in macrophages treated with this compound, based on the findings that this compound can enhance this process in mature macrophages.[3]

Objective: To determine the impact of this compound on inflammasome activation in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or other macrophage cell lines

-

This compound

-

LPS (for priming)

-

ATP or nigericin (for inflammasome activation)

-

ELISA kits for IL-1β and IL-18

-

Reagents for Western blotting (antibodies against caspase-1 and GSDMD)

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Priming: Prime macrophages with a low concentration of LPS (e.g., 200 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

This compound Treatment: Treat the primed cells with this compound or vehicle control for 1-2 hours.

-

Inflammasome Activation: Add an inflammasome activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short period (e.g., 30-60 minutes).

-

Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

-

Measurement of Cytokine Release: Use ELISA to measure the levels of mature IL-1β and IL-18 in the supernatants.

-

Western Blotting: Perform Western blotting on the cell lysates and/or concentrated supernatants to detect the cleaved (active) forms of caspase-1 (p20 subunit) and gasdermin D (GSDMD-N).

-

Cell Death Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

-

Data Analysis: Compare the levels of cytokine release, protein cleavage, and cell death between this compound-treated and control groups.

Conclusion and Future Directions

This compound has emerged as a valuable tool for interrogating the role of fatty acid metabolism in immune cell function. Its ability to inhibit FATP2 provides a specific mechanism for modulating the production of key lipid mediators that drive inflammation and immunosuppression. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of cancer immunotherapy where overcoming the immunosuppressive tumor microenvironment is a major goal.

The dual role of this compound in monocytes versus macrophages underscores the complexity of immunometabolism and the need for a nuanced understanding of its effects in different cellular contexts. Future research should focus on:

-

Clinical Translation: While preclinical data are promising, there is a lack of clinical trial data for this compound in immunometabolomic contexts.[9]

-

Combination Therapies: Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors, is a promising avenue.

-

Broader Immune Cell Effects: Exploring the impact of this compound on other immune cell types, such as T cells and dendritic cells, will provide a more complete picture of its immunomodulatory properties.

-

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to this compound-based therapies will be crucial for its clinical development.

References

- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FATP2/SLC27A2 (E8F8O) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Lipofermata's Impact on Myeloid-Derived Suppressor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms and therapeutic potential of Lipofermata, a selective inhibitor of Fatty Acid Transport Protein 2 (FATP2), in modulating the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to support further research and drug development in immuno-oncology.

Core Mechanism of Action

This compound exerts its effects on MDSCs by targeting a critical metabolic pathway that fuels their immunosuppressive activity. The primary mechanism involves the inhibition of FATP2, a key transporter of long-chain fatty acids.[1][2] By blocking FATP2, this compound sets off a cascade of events that ultimately cripples the ability of MDSCs to suppress anti-tumor immune responses.

Tumor-derived granulocyte-macrophage colony-stimulating factor (GM-CSF) stimulates MDSCs to upregulate the expression of FATP2 through the activation of the STAT3 signaling pathway.[1][3][4] This upregulation of FATP2 leads to increased uptake of fatty acids, particularly arachidonic acid, from the tumor microenvironment.[5][6] The accumulation of intracellular lipids, a hallmark of tumor-associated MDSCs, is a critical driver of their suppressive phenotype.[1][7] This lipid influx fuels the production of reactive oxygen species (ROS) and immunosuppressive prostaglandins like prostaglandin E2 (PGE2), which in turn inhibit T-cell proliferation and function.[1][5][8]

This compound's inhibition of FATP2 disrupts this entire process. It leads to a significant reduction in lipid accumulation within MDSCs, consequently decreasing ROS production and abrogating their immunosuppressive capabilities.[1][6] This ultimately enhances the efficacy of anti-tumor immune responses, particularly when used in combination with immune checkpoint inhibitors like anti-PD-L1 antibodies.[1][3]

Signaling Pathway of this compound's Action on MDSCs

Caption: this compound inhibits FATP2, disrupting the GM-CSF/STAT3 pathway in MDSCs.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MDSCs and tumor growth, as reported in preclinical studies.

Table 1: Effect of this compound on Tumor Growth

| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) | Fold Change vs. Control | Reference |

| B16F10 Melanoma | Vehicle | ~1500 | - | [9] |

| This compound (2.5 mg/kg) | ~750 | ↓ 2.0x | [9] | |

| LLC Lung Carcinoma | Vehicle | ~2000 | - | [5] |

| This compound | ~1000 | ↓ 2.0x | [5] |

Table 2: Effect of this compound on MDSC Function and Phenotype

| Parameter | Cell Type | Treatment Group | Value | Fold Change vs. Control | Reference |

| Lipid Accumulation | Splenic MDSCs | Vehicle | High | - | [7] |

| (B16F10 model) | This compound | Low | ↓ | [7] | |

| ROS Production | Splenic MDSCs | Vehicle | High | - | [1] |

| (LLC model) | This compound | Low | ↓ | [1] | |

| Arachidonic Acid Uptake | MDSCs | Control | High | - | [6] |

| This compound | Low | ↓ | [6] | ||

| PGE2 Synthesis | PMN-MDSCs | Control | High | - | [5] |

| FATP2 Deletion | Low | ↓ | [5] |

Table 3: Effect of this compound in Combination with Anti-PD-L1 Therapy

| Parameter | Cell Type | Treatment Group | Value | Fold Change vs. Control | Reference |

| Tumor Growth | LLC Lung Carcinoma | IgG Control | High | - | [1] |

| This compound + anti-PD-L1 | Very Low | ↓↓↓ | [1] | ||

| IFN-γ Production | CD8+ T-cells | This compound + anti-PD-L1 | High | ↑ | [1] |

| CD107a Expression | CD8+ T-cells | This compound + anti-PD-L1 | High | ↑ | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound's effect on MDSCs.

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with anti-PD-L1 therapy on tumor growth and the tumor microenvironment.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16F10 melanoma cells or Lewis Lung Carcinoma (LLC) cells

-

This compound (formulated for in vivo use)

-

Anti-PD-L1 antibody (clone 10F.9G2 or equivalent)

-

Vehicle control (e.g., PBS, DMSO)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10 or LLC cells into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration:

-

This compound Monotherapy: Administer this compound (e.g., 2.5 mg/kg) daily via intraperitoneal or subcutaneous injection.[9]

-

Combination Therapy: Administer this compound as above. On specified days (e.g., days 7, 10, 13 post-tumor implantation), administer anti-PD-L1 antibody (e.g., 200 µg) via intraperitoneal injection.

-

Control Groups: Administer vehicle and/or isotype control antibody.

-

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Euthanize mice and harvest tumors and spleens for further analysis.

Isolation and Analysis of MDSCs by Flow Cytometry

Objective: To isolate and quantify MDSCs from the spleens and tumors of treated and control mice.

Materials:

-

Spleens and tumors from experimental mice

-

RPMI-1640 medium

-

Collagenase D, DNase I

-

ACK lysis buffer

-

70 µm cell strainers

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies: anti-CD11b, anti-Gr-1, anti-Ly6G, anti-Ly6C

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

Spleen: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.

-

Tumor: Mince tumors and digest with Collagenase D and DNase I. Pass through a 70 µm cell strainer.

-

-

Cell Staining:

-

Resuspend cells in FACS buffer.

-

Block Fc receptors with anti-CD16/32 antibody.

-

Incubate cells with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD11b-FITC, anti-Gr-1-APC) for 30 minutes on ice in the dark.

-

Wash cells with FACS buffer.

-

-

Flow Cytometry Analysis and Sorting:

-

Acquire stained cells on a flow cytometer.

-

Gate on live, single cells.

-

Identify MDSCs as CD11b+Gr-1+ cells.[7]

-

Further delineate polymorphonuclear MDSCs (PMN-MDSCs) as CD11b+Ly6G+Ly6Clow and monocytic MDSCs (M-MDSCs) as CD11b+Ly6G-Ly6Chigh.

-

For functional assays, sort the desired MDSC populations.

-

Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing this compound's in vivo effects on MDSCs.

Lipidomics Analysis of MDSCs

Objective: To quantify the changes in lipid species within MDSCs following this compound treatment.

Materials:

-

Sorted MDSCs (from Protocol 3.2)

-

Methanol, methyl-tert-butyl ether (MTBE), water (MS-grade)

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive instrument coupled with HPLC)

Procedure:

-

Lipid Extraction:

-

Resuspend sorted MDSCs in PBS.

-

Add methanol and vortex vigorously.

-

Add MTBE and incubate on a shaker at room temperature.

-

Induce phase separation by adding MS-grade water.

-

Centrifuge to separate the phases and collect the upper (organic) phase containing lipids.[7]

-

-

LC-MS Analysis:

-

Dry the lipid extract under nitrogen and reconstitute in a suitable solvent.

-

Inject the sample into the LC-MS system.

-

Perform lipid profiling using a Q-Exactive instrument coupled with HPLC.

-

-

Data Analysis:

-

Identify and quantify lipid species using specialized software (e.g., LipidSearch).

-

Compare the lipid profiles of MDSCs from this compound-treated and control mice.[7]

-

Conclusion

This compound represents a promising therapeutic agent for targeting the immunosuppressive tumor microenvironment. By specifically inhibiting FATP2 in MDSCs, it effectively reduces their ability to suppress anti-tumor T-cell responses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the full potential of this compound in cancer immunotherapy. The synergistic effects observed with immune checkpoint inhibitors highlight a particularly compelling avenue for future clinical development.

References

- 1. Regulation of ROS in myeloid-derived suppressor cells through targeting fatty acid transport protein 2 enhanced anti-PD-L1 tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid transporter 2 reprograms neutrophils in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic acid activates NLRP3 inflammasome in MDSCs via FATP2 to promote post-transplant tumour recurrence in steatotic liver grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing Lipofermata for Caco-2 Cell Fatty Acid Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal epithelium plays a crucial role in the absorption of dietary fatty acids, a process tightly regulated by a suite of transport proteins. The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for the intestinal barrier, as it differentiates into a polarized monolayer of enterocytes expressing key fatty acid transport proteins. Among these, Fatty Acid Transport Protein 2 (FATP2) is a predominant isoform in Caco-2 cells and a key player in the uptake of long-chain fatty acids.[1] Lipofermata (5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one) has been identified as a potent and specific inhibitor of FATP2-mediated fatty acid transport.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Caco-2 cell fatty acid uptake assays, a critical tool for studying intestinal lipid metabolism and for the discovery of novel therapeutics targeting metabolic diseases.

Mechanism of Action of this compound

This compound acts as a non-competitive inhibitor of FATP2, specifically blocking the uptake of long and very long-chain fatty acids.[2][4] Its inhibitory action is highly specific to FATP2, with significantly less effect on other FATP isoforms, making it an invaluable tool for dissecting the role of FATP2 in cellular fatty acid transport.[1][2] Studies have shown that this compound effectively attenuates fatty acid uptake in cell lines expressing high levels of FATP2, such as Caco-2 and HepG2 cells.[1][2][5] Beyond its direct impact on fatty acid transport, this compound has been shown to influence the PI3K/AKT/mTOR signaling pathway, which is central to cellular metabolism, proliferation, and survival.[4]

Quantitative Data: Inhibition of Fatty Acid Uptake by this compound

The inhibitory potency of this compound on fatty acid uptake in Caco-2 cells has been quantified using fluorescently labeled fatty acid analogs. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

| Cell Line | Fluorescent Fatty Acid Analog | IC50 of this compound (µM) | Reference |

| Caco-2 | BODIPY-FL-C16 | 6 | [2] |

| Caco-2 | C1-BODIPY-C12 | Not explicitly stated, but effective inhibition is demonstrated. | [2] |

| HepG2 | BODIPY-FL-C16 | 2.3 | [2] |

Experimental Protocols

Caco-2 Cell Culture and Differentiation

Objective: To culture and differentiate Caco-2 cells to form a polarized monolayer mimicking the intestinal epithelium.

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Transwell® permeable supports (0.4 µm pore size)

Protocol:

-

Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation, seed Caco-2 cells onto Transwell® permeable supports at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

-

The integrity of the monolayer can be assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Differentiated monolayers typically exhibit TEER values >250 Ω·cm².

Fluorescent Fatty Acid Uptake Assay

Objective: To measure the rate of fatty acid uptake in differentiated Caco-2 cells and to assess the inhibitory effect of this compound.

Materials:

-

Differentiated Caco-2 cells on Transwell® supports

-

This compound (stock solution in DMSO)

-

Fluorescent fatty acid analog (e.g., BODIPY-FL-C16 or C1-BODIPY-C12)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader

Protocol:

-

Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in HBSS.

-

Prepare various concentrations of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Wash the differentiated Caco-2 monolayers twice with pre-warmed HBSS.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[6]

-

Initiate the uptake assay by adding the fluorescent fatty acid-BSA complex to the apical side of the Transwell® inserts.

-

Measure the fluorescence intensity at various time points (e.g., every 5 seconds for 5 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY-FL).[2][6]

-

The initial rate of uptake can be determined from the linear portion of the fluorescence versus time plot (e.g., between 30 and 90 seconds).[2]

-

To determine the IC50 value, plot the initial uptake rates against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Studying Lipid Metabolism in C2C12 Myotubes using Lipofermata

For Researchers, Scientists, and Drug Development Professionals

Introduction